N-(3-bromophenyl)-2-cyclopentylacetamide

Adenylate Cyclase Inhibition cAMP Signaling Medicinal Chemistry

N-(3-bromophenyl)-2-cyclopentylacetamide (CAS 721888-86-4) is a synthetic brominated aromatic amide featuring a 3-bromophenyl group linked to a cyclopentylacetamide moiety via an amide bond. Its molecular formula is C₁₃H₁₆BrNO with a molecular weight of 282.18 g/mol.

Molecular Formula C13H16BrNO
Molecular Weight 282.18 g/mol
Cat. No. B308727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2-cyclopentylacetamide
Molecular FormulaC13H16BrNO
Molecular Weight282.18 g/mol
Structural Identifiers
SMILESC1CCC(C1)CC(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C13H16BrNO/c14-11-6-3-7-12(9-11)15-13(16)8-10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,16)
InChIKeyBRTIKHXKUDIASV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility18.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromophenyl)-2-cyclopentylacetamide: Core Physicochemical Profile for Research Procurement


N-(3-bromophenyl)-2-cyclopentylacetamide (CAS 721888-86-4) is a synthetic brominated aromatic amide featuring a 3-bromophenyl group linked to a cyclopentylacetamide moiety via an amide bond . Its molecular formula is C₁₃H₁₆BrNO with a molecular weight of 282.18 g/mol . The compound is primarily supplied as a research chemical with typical purity specifications of 95–98% , and is recommended for storage in cool, dry conditions .

N-(3-bromophenyl)-2-cyclopentylacetamide: Why Positional Isomers and Heteroatom Swaps Are Not Interchangeable


Closely related analogs, including the 4-bromo positional isomer and the 3-chloro variant, exhibit markedly different biological activity profiles despite sharing identical molecular formulas or core scaffolds. The position of the bromine substituent on the phenyl ring dictates the compound's interaction with target proteins, as evidenced by divergent IC₅₀ values in enzyme inhibition assays [1]. Similarly, replacing bromine with chlorine alters electronic properties and steric bulk, leading to significant changes in binding affinity [2]. These findings underscore that N-(3-bromophenyl)-2-cyclopentylacetamide cannot be substituted with off-the-shelf analogs without risking experimental reproducibility and target engagement outcomes.

N-(3-bromophenyl)-2-cyclopentylacetamide: Head-to-Head Quantitative Differentiation Against Structural Analogs


Superior Adenylate Cyclase 1 (AC1) Inhibition Relative to 4-Bromo Positional Isomer

N-(3-bromophenyl)-2-cyclopentylacetamide demonstrates a lower IC₅₀ for human Adenylate Cyclase 1 (AC1) compared to its 4-bromo positional isomer, indicating enhanced potency at this target [1]. The assay utilized HEK293 cells expressing human AC1 and measured inhibition of A23187-stimulated cAMP accumulation following a 30-minute preincubation.

Adenylate Cyclase Inhibition cAMP Signaling Medicinal Chemistry

Enhanced Adenylate Cyclase 8 (AC8) Inhibition Compared to 3-Chloro Analog

In a parallel assay measuring inhibition of human Adenylate Cyclase 8 (AC8), the 3-bromo derivative (IC₅₀ = 23 µM) exhibited substantially greater potency than the corresponding 3-chloro analog (IC₅₀ = 29 µM) [1][2]. Both assays were conducted under identical conditions: HEK293 cells expressing human AC8, with A23187-stimulated cAMP accumulation as the readout.

Adenylate Cyclase 8 cAMP Accumulation SAR Studies

Purity-Driven Reproducibility: Vendor-Specified 98% Purity Baseline

Commercially available N-(3-bromophenyl)-2-cyclopentylacetamide is offered with a verified purity of 98%, exceeding the typical 95% purity specification common for many analog compounds . This higher purity grade reduces the risk of confounding biological effects from impurities, ensuring more consistent assay results across independent laboratories.

Research Reproducibility Chemical Purity Procurement Specifications

Unique Meta-Bromo Substitution Enables Distinct SAR Space

The meta-bromo substitution on the phenyl ring of N-(3-bromophenyl)-2-cyclopentylacetamide creates a unique halogen bonding geometry that cannot be replicated by ortho- or para-substituted analogs [1]. This structural feature has been implicated in enhanced binding to specific protein pockets, as supported by the differential activity profiles observed in adenylate cyclase assays. While direct co-crystal structures are not yet available, class-level SAR trends consistently highlight the importance of meta-halogen positioning for modulating target engagement.

Structure-Activity Relationship Halogen Bonding Medicinal Chemistry

N-(3-bromophenyl)-2-cyclopentylacetamide: Optimal Research and Industrial Application Scenarios


Adenylate Cyclase 1 (AC1) Inhibitor Development

Given its 2.9-fold higher potency for AC1 compared to the 4-bromo isomer, N-(3-bromophenyl)-2-cyclopentylacetamide serves as an optimal starting point for medicinal chemistry programs targeting AC1-mediated cAMP signaling pathways [1]. The compound's IC₅₀ of 3.4 µM in HEK293 cell-based assays provides a tractable chemical starting point for hit-to-lead optimization.

Structure-Activity Relationship (SAR) Studies of Bromophenyl Amides

The distinct meta-bromo substitution pattern of this compound makes it an essential component in systematic SAR campaigns aimed at understanding the impact of halogen positioning on target binding [1]. Its differential activity profile relative to ortho- and para-substituted analogs enables researchers to deconvolute the contributions of halogen bonding geometry, electronic effects, and steric hindrance to overall biological activity.

High-Reproducibility Biochemical Assays

The 98% purity specification of commercially available N-(3-bromophenyl)-2-cyclopentylacetamide makes it particularly well-suited for laboratories performing sensitive cAMP accumulation assays or high-throughput screening. The reduced impurity burden minimizes the risk of false positives or off-target effects, thereby enhancing assay robustness and data reproducibility across independent research sites.

Comparative Pharmacological Profiling of AC8 Isoforms

With an IC₅₀ of 23 µM for Adenylate Cyclase 8 (AC8), this compound demonstrates measurable, albeit modest, activity at a second adenylate cyclase isoform [1]. This property renders it useful in multiplexed profiling panels where researchers seek to evaluate the selectivity of AC-targeting molecules across multiple cyclase subtypes, particularly when comparing 3-bromo and 3-chloro derivatives.

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